molecular formula C10H12N2O3 B2830188 (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea CAS No. 757220-94-3

(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea

Cat. No.: B2830188
CAS No.: 757220-94-3
M. Wt: 208.217
InChI Key: WUYPBLGXXZYPME-UHFFFAOYSA-N
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Description

(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)urea is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.22 g/mol . This compound features a benzodioxepin ring system fused with a urea moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea typically involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with an isocyanate or a carbamoyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles like amines or thiols replace the urea group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)urea has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)amine: Similar structure but lacks the urea moiety.

    (3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)carbamate: Contains a carbamate group instead of a urea group.

    (3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)thiourea: Contains a thiourea group instead of a urea group.

Uniqueness

(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)urea is unique due to its specific combination of a benzodioxepin ring and a urea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-7-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-10(13)12-7-2-3-8-9(6-7)15-5-1-4-14-8/h2-3,6H,1,4-5H2,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYPBLGXXZYPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NC(=O)N)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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